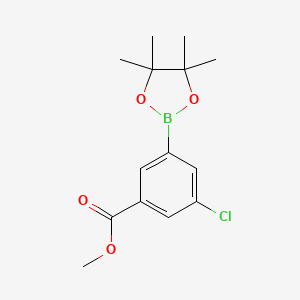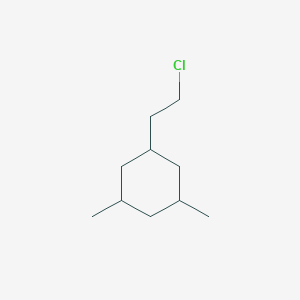
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Descripción general
Descripción
The compound “1-(2-Chloroethyl)-3,5-dimethylcyclohexane” would likely be a derivative of cyclohexane, which is a six-membered ring compound. The “1-(2-Chloroethyl)” part suggests that a 2-chloroethyl group is attached to one carbon of the cyclohexane ring. The “3,5-dimethyl” part indicates that there are methyl groups attached to the third and fifth carbons of the cyclohexane ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexane derivative with a suitable reagent to introduce the 2-chloroethyl group. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 2-chloroethyl and methyl groups. These groups could potentially participate in various types of reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals.Aplicaciones Científicas De Investigación
Molecular Structure and Insecticidal Activity : A compound closely related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," identified as 2,4,5-trichloro-1-chloroethyl-1,5-dimethylcyclohexane, was studied for its molecular structure. It exhibits insecticidal activity, which highlights its potential application in pest control (Rivera, Manríquez, & Wittke, 1998).
Asymmetric Synthesis Applications : The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which bear structural similarities to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," was achieved using zirconium-catalyzed reductive cyclization. This process is significant in the synthesis of complex organic molecules (Grepioni et al., 1999).
Electrophilic Iodination Agent : In a study exploring electrophilic iodination agents, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione was used for selectively iodinating electron-rich aromatics. This research indicates potential applications in synthetic chemistry, particularly in the synthesis of α-iodinated carbonyl compounds (Martinez-Erro et al., 2017).
Study on Hydrogen Molecule Detachment : Research on 1,2-dimethylcyclohexane, a compound structurally related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," revealed insights into hydrogen molecule detachment processes in ionizing radiation. This has implications in understanding radiation-induced chemical reactions (Sakurai, Shiotani, & Ichikawa, 1999).
Conformational Equilibria Measurement : Another study used derivatives of 1-methyl-1-chlorocyclohexane, similar to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," to derive reliable estimates of NMR chemical shifts. This research contributes to the field of NMR spectroscopy and molecular structure determination (Carr, Robinson, & Tchen, 1987).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it is reactive, it could pose a risk of chemical burns or fire.
Direcciones Futuras
Future research on this compound could potentially involve further exploration of its synthesis, its physical and chemical properties, and any potential applications it might have in industry or medicine.
Please note that this is a general analysis and may not apply to the specific compound “1-(2-Chloroethyl)-3,5-dimethylcyclohexane”. For accurate information, specific studies on this compound would need to be conducted.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYUSFVDOKLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3,5-dimethylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)
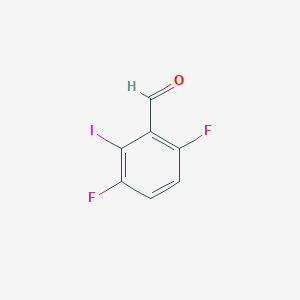
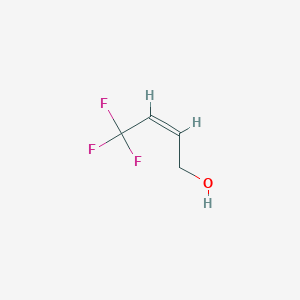
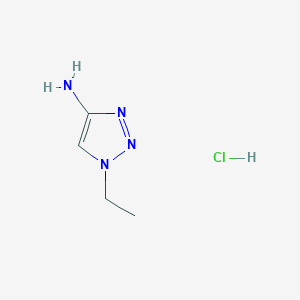
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
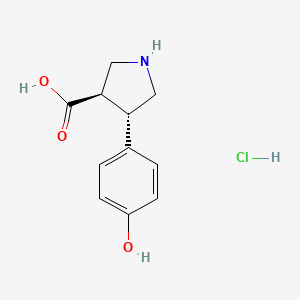
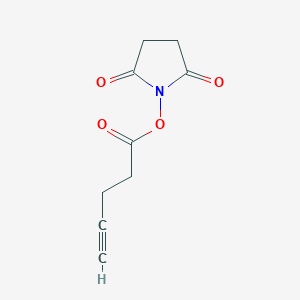
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
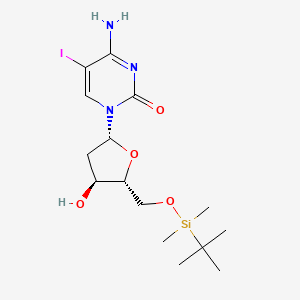
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
